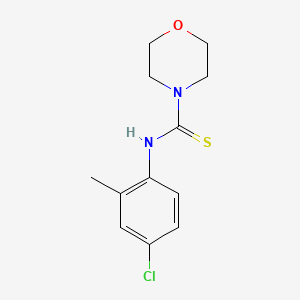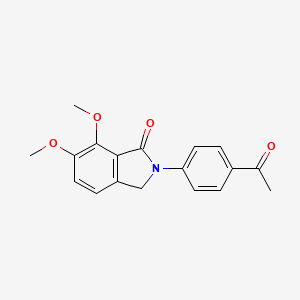![molecular formula C20H14FN3O B5863638 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5863638.png)
2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, commonly known as Gefitinib, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is an orally active drug used in the treatment of non-small cell lung cancer (NSCLC) in patients with certain EGFR mutations.
作用機序
Gefitinib works by inhibiting the tyrosine kinase activity of 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol, which is overexpressed in many types of cancer. This compound activation leads to downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. By inhibiting this compound, Gefitinib blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Gefitinib has been shown to have a range of biochemical and physiological effects on cancer cells. It inhibits cell proliferation and induces cell cycle arrest and apoptosis. Gefitinib also inhibits angiogenesis and metastasis by blocking the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In addition, Gefitinib has been shown to enhance the immune response to cancer cells by increasing the expression of natural killer (NK) cell ligands.
実験室実験の利点と制限
Gefitinib has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also orally active, which makes it convenient for in vivo studies. However, Gefitinib has some limitations as well. It is highly specific for 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol and may not be effective in cancers that do not overexpress this receptor. In addition, Gefitinib resistance can develop over time, which limits its long-term effectiveness.
将来の方向性
There are several future directions for research on Gefitinib. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of research is the identification of biomarkers that can predict response to Gefitinib and other 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol inhibitors. Additionally, there is ongoing research on the mechanisms of Gefitinib resistance and the development of strategies to overcome it. Finally, there is interest in exploring the potential of Gefitinib for the treatment of other types of cancer beyond NSCLC.
合成法
Gefitinib is synthesized through a series of chemical reactions. The starting material for the synthesis is 4-chloro-6,7-dimethoxyquinazoline, which is reacted with 2-fluoroaniline to form 4-(3-chloro-4-fluorophenylamino)-6,7-dimethoxyquinazoline. This intermediate is then reacted with 4-(dimethylamino)phenol to yield Gefitinib. The overall yield of the synthesis is around 30%.
科学的研究の応用
Gefitinib has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with 2-{[2-(2-fluorophenyl)-4-quinazolinyl]amino}phenol mutations, particularly those with exon 19 deletions or exon 21 L858R mutations. Gefitinib has also been investigated for the treatment of other types of cancer, including breast, ovarian, and head and neck cancers.
特性
IUPAC Name |
2-[[2-(2-fluorophenyl)quinazolin-4-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-9-3-1-7-13(15)19-22-16-10-4-2-8-14(16)20(24-19)23-17-11-5-6-12-18(17)25/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLRLUKVUQRBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3F)NC4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5863565.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chlorobenzamide](/img/structure/B5863573.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5863585.png)




![3-bromo-4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5863615.png)
![N'-(5-bromo-2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5863632.png)
![2-[2-(2-chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5863634.png)


![N-(3-acetylphenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5863659.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)